

"6-Nitrobenzo[D]isoxazole" molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Nitrobenzo[D]isoxazole

Cat. No.: B3028926

[Get Quote](#)

An In-Depth Technical Guide to **6-Nitrobenzo[D]isoxazole**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **6-Nitrobenzo[D]isoxazole**, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles. We will explore its molecular structure, physicochemical properties, synthetic pathways, and its potential as a scaffold in the development of novel therapeutics.

Core Molecular Identity and Structure

6-Nitrobenzo[D]isoxazole, also known by its IUPAC name 6-nitro-1,2-benzoxazole, is an aromatic heterocyclic compound.^[1] The core of this molecule is the benzo[D]isoxazole system, which consists of a benzene ring fused to an isoxazole ring. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The defining feature of this specific derivative is the nitro group (-NO₂) substituted at the 6th position of the bicyclic system.

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the entire ring system, impacting its reactivity and potential biological interactions.

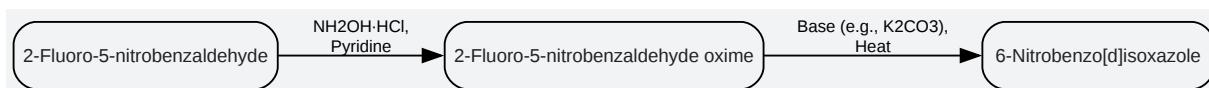
IUPAC Name: 6-nitro-1,2-benzoxazole[1] Synonyms: 6-Nitro-1,2-benzisoxazole, **6-nitrobenzo[d]isoxazole**[1] CAS Number: 39835-08-0[1] Molecular Formula: C₇H₄N₂O₃[1]

Below is a diagram illustrating the molecular structure and atom numbering of **6-Nitrobenzo[d]isoxazole**.

Caption: Molecular structure of **6-Nitrobenzo[d]isoxazole**.

Physicochemical and Computed Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data below is computationally generated and provides a solid baseline for experimental design.


Property	Value	Source
Molecular Weight	164.12 g/mol	PubChem[1]
Monoisotopic Mass	164.02219199 Da	PubChem[1]
XLogP3	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Topological Polar Surface Area	71.9 Å ²	PubChem[1]
Complexity	192	PubChem[1]

Expert Insights: The XLogP3 value of 1.5 suggests moderate lipophilicity, a key parameter for cell membrane permeability in drug candidates. The topological polar surface area (TPSA) of 71.9 Å² is well within the range typically associated with good oral bioavailability. These properties make **6-Nitrobenzo[d]isoxazole** and its derivatives attractive starting points for medicinal chemistry programs.

Synthesis and Reactivity

The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, and various synthetic routes have been developed.^{[2][3]} Common methods for forming the isoxazole ring fused to a benzene ring include 1,3-dipolar cycloaddition reactions and the condensation of primary nitro compounds.^{[4][5][6]}

For **6-Nitrobenzo[d]isoxazole** specifically, a plausible synthetic route involves the cyclization of a suitably substituted aromatic precursor. A common strategy is the reductive cyclization of a 2-halo-nitroarene with a source of the N-O bond.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Nitrobenzo[D]isoxazole | C₇H₄N₂O₃ | CID 44462315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- To cite this document: BenchChem. ["6-Nitrobenzo[D]isoxazole" molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3028926#6-nitrobenzo-d-isoxazole-molecular-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com